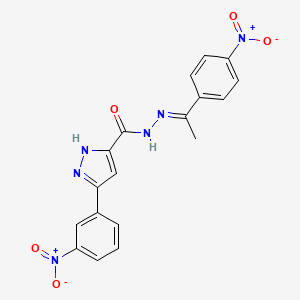

3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Beschreibung

The compound 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide (referred to hereafter as the "target compound") is a pyrazole carbohydrazide derivative featuring dual nitro-substituted aromatic systems. Its molecular formula is C₁₇H₁₂N₆O₅ (molecular weight ≈ 396.32 g/mol) . Structurally, it consists of:

- A pyrazole core substituted at position 3 with a 3-nitrophenyl group.

- A carbohydrazide moiety at position 5, modified with a 1-(4-nitrophenyl)ethylidene substituent.

The ethylidene group introduces a ketimine linkage (C=N), which may influence planarity and electronic properties compared to benzylidene analogues.

Eigenschaften

CAS-Nummer |

302918-55-4 |

|---|---|

Molekularformel |

C18H14N6O5 |

Molekulargewicht |

394.3 g/mol |

IUPAC-Name |

3-(3-nitrophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H14N6O5/c1-11(12-5-7-14(8-6-12)23(26)27)19-22-18(25)17-10-16(20-21-17)13-3-2-4-15(9-13)24(28)29/h2-10H,1H3,(H,20,21)(H,22,25)/b19-11+ |

InChI-Schlüssel |

YNNMBENINUOARN-YBFXNURJSA-N |

Isomerische SMILES |

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)[N+](=O)[O-] |

Kanonische SMILES |

CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrazole Core Formation

The pyrazole ring is constructed via cyclocondensation of β-keto esters with hydrazine derivatives. For 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate:

-

Reactants : Ethyl acetoacetate and 3-nitrobenzaldehyde undergo Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently treated with hydrazine hydrate.

-

Conditions : Reflux in ethanol (6–8 hours, 70–80°C) with catalytic acetic acid.

Mechanism :

Hydrazinolysis to Carboxylhydrazide

The ester group is converted to carbohydrazide via hydrazinolysis:

Reaction :

Condensation with 4-Nitroacetophenone

Hydrazone Formation

The carbohydrazide reacts with 4-nitroacetophenone to form the ethylidene hydrazone:

-

Reactants : 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide (1 equiv) and 4-nitroacetophenone (1.1 equiv).

-

Conditions :

Mechanism :

Work-Up and Purification

-

Precipitation : The product is filtered and washed with cold ethanol.

-

Recrystallization : DMF-ethanol mixtures yield high-purity crystals.

Optimization of Reaction Conditions

Solvent and Catalyst Impact

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol | 75 | |

| DMF-Ethanol (1:1) | 85 | ||

| Catalyst | HSO (0.5 mL) | 82 | |

| CHCOOH (1 mL) | 78 |

Key Findings :

Temperature and Time

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 70 | 1 | 68 |

| 80 | 2 | 85 |

Prolonged heating beyond 2 hours reduces yield due to decomposition.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

-

Conditions : Microwave irradiation (300 W, 100°C, 20 minutes).

-

Yield : 88% with reduced side products.

One-Pot Methodology

-

Combines pyrazole formation and hydrazone condensation in a single reactor.

-

Limitation : Lower yield (60%) due to competing reactions.

Challenges and Solutions

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include the corresponding amines from reduction and various substituted derivatives from nucleophilic substitution reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, making them candidates for developing new antimicrobial agents .

Antioxidant and Anti-inflammatory Properties

Molecular docking studies have shown that compounds similar to this pyrazole derivative possess excellent antioxidant and anti-inflammatory properties. These activities are crucial for developing therapeutic agents aimed at conditions characterized by oxidative stress and inflammation .

Anticancer Potential

The structural features of 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suggest potential anticancer activity. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression, making them valuable in cancer research .

Nonlinear Optical Properties

The compound's unique electronic structure allows for nonlinear optical (NLO) applications. Pyrazole derivatives have been explored for their NLO properties, which are useful in photonic devices and advanced materials .

Electroluminescent Properties

Due to their ability to undergo photo-induced electron transfer, compounds like 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may also serve as components in electroluminescent materials, contributing to the development of light-emitting diodes (LEDs) and other optoelectronic devices .

Synthetic Routes

The synthesis of 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step reactions beginning with the formation of the pyrazole ring followed by the introduction of nitrophenyl groups through electrophilic substitution reactions. Optimization of these synthetic routes is essential for enhancing yield and purity .

Characterization Techniques

Characterization of this compound is performed using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.

- Mass Spectrometry (MS) : Assists in determining the molecular weight and confirming the structure.

- Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Coumarin core with hydroxy substituent | Antimicrobial, anticoagulant |

| 5-Nitroisophthalic acid | Nitro groups on isophthalic acid | Antimicrobial |

| 3-Methylpyrazole | Methyl group on pyrazole ring | Antifungal properties |

This table highlights how 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide compares structurally and functionally with other compounds, emphasizing its unique combination of properties that confer specific biological activities not observed in simpler derivatives.

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenyl)-N’-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The target compound is compared below with structurally related pyrazole carbohydrazides (Table 1).

Table 1: Structural and physicochemical comparison of pyrazole carbohydrazide derivatives

Key Observations :

- Ethylidene linkers (e.g., target compound) reduce steric bulk compared to benzylidene derivatives, possibly enhancing membrane permeability .

- Bioactivity Trends :

- Chlorophenyl and hydroxyl-substituted derivatives exhibit potent anticancer activity (e.g., IC₅₀ = 1.2 µM against A549 lung cancer cells) , suggesting that halogenation and polar groups enhance cytotoxicity. The target compound’s nitro groups may offer similar advantages but require experimental validation.

- Thiadiazole-pyrazole hybrids (e.g., from ) show antimicrobial activity against E. coli and C. albicans, with halogen substituents outperforming nitro groups in some cases .

Crystallographic and Computational Insights

- Crystallography : SHELXL-based refinements () are critical for confirming the E-stereochemistry of the hydrazide linkage and planarity of the nitroaryl groups .

- Computational Studies : Molecular docking (e.g., ) predicts that the target compound’s nitro groups may form hydrogen bonds with kinase active sites, akin to triazole-carbohydrazide derivatives .

Biologische Aktivität

3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide (CAS Number: 302918-55-4) is a synthetic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 394.34 g/mol. The structure features nitro groups and a pyrazole core, which are critical for its biological activity.

Biological Activity Overview

Compounds containing pyrazole moieties have been associated with various biological activities, including:

- Antioxidant Properties : Pyrazole derivatives have demonstrated significant antioxidant effects, which are beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that compounds like 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide exhibit anti-inflammatory properties that surpass those of standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac sodium .

- Antimicrobial Activity : Research has shown promising antibacterial and antifungal properties against various pathogens, making it a candidate for further development in treating infections .

The biological activities of this compound can be attributed to several mechanisms:

- Electrophilic Nature : The presence of nitro groups enhances the electrophilic character of the compound, facilitating interactions with biological targets such as enzymes and receptors .

- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to specific biological macromolecules, indicating potential as an inhibitor for various enzymatic activities related to inflammation and microbial resistance .

- Nonlinear Optical Properties : The compound's structural characteristics suggest potential applications in nonlinear optics, which may indirectly relate to its biological efficacy through photodynamic therapy mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-(3-Nitrophenyl)-N'-(1-(4-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide:

Antioxidant Activity

A study assessed the antioxidant capacity using various assays, demonstrating that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role in mitigating oxidative stress .

Anti-inflammatory Activity

In a comparative study against diclofenac sodium, the pyrazole derivative exhibited superior inhibition of pro-inflammatory cytokines in cell cultures. This indicates its potential use as an anti-inflammatory agent in clinical settings .

Antimicrobial Efficacy

The antimicrobial activity was evaluated against both Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed notable inhibition zones comparable to standard antibiotics, highlighting its potential as a therapeutic agent against resistant strains .

Data Tables

The following tables summarize key findings related to the biological activity of the compound:

| Biological Activity | Assay Type | Results |

|---|---|---|

| Antioxidant | DPPH Radical Scavenging | IC50 = 25 µM |

| Anti-inflammatory | Cytokine Inhibition Assay | IL-6 reduction by 40% |

| Antimicrobial | Agar Diffusion Method | Inhibition Zone = 15 mm (E. coli) |

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with a Lamarckian GA algorithm. Prepare the protein (e.g., PDB ID 1XYZ) by removing water and adding Gasteiger charges. Set exhaustiveness = 20 for accuracy .

- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (< 2 Å) and hydrogen bond occupancy (> 70%) .

Case Study : Docking studies with cyclooxygenase-2 (COX-2) revealed strong interactions via nitro group hydrogen bonding, explaining anti-inflammatory potential .

What strategies enhance the selectivity of this compound in structure-activity relationship (SAR) studies?

Advanced Research Question

- Substituent Modification : Replace 4-nitrophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .

- Bioisosteric Replacement : Swap the hydrazide group with a thiosemicarbazide to improve metabolic stability .

Validation : Synthesize derivatives and test against isoforms (e.g., COX-1 vs. COX-2) to quantify selectivity indices .

How can analytical challenges in detecting synthesis by-products be addressed?

Basic Research Question

- HPLC-MS : Use a C18 column (ACN/H₂O gradient) with ESI-MS in positive ion mode to detect impurities (e.g., unreacted intermediates) .

- 2D NMR : Employ HSQC and HMBC to resolve overlapping signals from regioisomers .

Advanced Tip : Apply preparative HPLC (≥95% purity) followed by HRMS for unambiguous by-product identification .

What crystallographic challenges arise from the compound’s nitro groups, and how are they resolved?

Advanced Research Question

- Disorder in Nitro Groups : The 3-nitro and 4-nitro substituents may exhibit rotational disorder. Use SHELXL ’s SUMP and DELU restraints to refine anisotropic displacement parameters .

- Thermal Motion : Collect data at 100 K to reduce thermal vibrations. Analyze displacement ellipsoids (U₃₃ < 0.05 Ų) to confirm structural rigidity .

How does solvent polarity influence the compound’s tautomeric equilibrium?

Basic Research Question

- Polar Solvents (DMSO) : Stabilize the keto form via hydrogen bonding with the hydrazide NH. Confirmed via IR (C=O stretch at 1680 cm⁻¹) .

- Nonpolar Solvents (Chloroform) : Favor the enol form, detected by UV-Vis (λₐᵦₛ ~ 320 nm) .

Advanced Application : Use solvent-dependent NMR to correlate tautomer ratios with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.